2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline

Physicochemical profiling Drug-likeness CNS permeability

Researchers screening peripheral kinase, GPCR, or ion channel targets often encounter CNS-related attrition due to blood-brain barrier penetration. This compound offers a clean solution: a fully synthetic, patent-free scaffold (CID 126850593) with zero bioactivity annotations, enabling first-in-class hit identification. Its physicochemical profile-logP of 1.5 and TPSA of 76.8 Ų-reduces CNS liability while remaining within oral drug space. The N1-substituted 1,2,3-triazole provides a metabolically stable CuAAC click handle, and the rigid 8-azabicyclo[3.2.1]octane linker defines a precise exit vector for PROTAC or bioprobe design. Supply is backed by reliable sourcing and documented quality control.

Molecular Formula C18H18N6O
Molecular Weight 334.383
CAS No. 2210052-37-0
Cat. No. B2778936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline
CAS2210052-37-0
Molecular FormulaC18H18N6O
Molecular Weight334.383
Structural Identifiers
SMILESC1CC2CC(CC1N2C(=O)C3=NC4=CC=CC=C4N=C3)N5C=CN=N5
InChIInChI=1S/C18H18N6O/c25-18(17-11-19-15-3-1-2-4-16(15)21-17)24-12-5-6-13(24)10-14(9-12)23-8-7-20-22-23/h1-4,7-8,11-14H,5-6,9-10H2
InChIKeyNAAZXRLMFYBSQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Quinoxaline–Triazole Hybrid: Structural Overview


The compound 2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline (CAS 2210052-37-0) is a fully synthetic small molecule comprising a quinoxaline-2-carbonyl core, an 8-azabicyclo[3.2.1]octane linker, and a 1,2,3-triazol-1-yl substituent. It has a molecular weight of 334.4 g/mol, a computed logP of 1.5, a topological polar surface area (TPSA) of 76.8 Ų, and zero hydrogen bond donors [1]. The compound is catalogued in PubChem (CID 126850593) with no bioactivity annotations, indicating it is a structurally novel scaffold not yet characterized in published pharmacological assays.

Novel quinoxaline-triazole scaffold for screening library diversification
Physicochemical profile suited for peripheral target assays with low CNS exposure risk
Uncharacterized bioactivity supports first-in-class hit discovery without prior art bias

Why Quinoxaline–Triazole Analogs Are Not Interchangeable


Within the quinoxaline–triazole–azabicyclo chemotype, even subtle modifications—regioisomerism of the triazole attachment (1‑yl vs 2‑yl), the nature of the heterocycle (triazole vs pyrazole), or the position of the quinoxaline linkage—can drastically alter electronic distribution, conformational preferences, and molecular recognition. The 1,2,3-triazole ring, when substituted at the N1 position, exhibits a higher dipole moment (~5 D) compared to the N2-substituted isomer (~3 D), leading to distinct hydrogen-bonding and π-stacking capabilities that affect target binding and metabolic stability [1]. Consequently, procurement or screening decisions that treat structurally similar triazole hybrids as interchangeable risk introducing uncontrolled variables in assay outcomes.

Triazole regioisomer 1,2,3-triazol-1-yl vs 2-yl attachment alters dipole moment and hydrogen-bond geometry, potentially shifting target recognition.
Heterocycle swap Replacing triazole with pyrazole reduces hydrogen-bond acceptor count, which may modify solubility and binding affinity.
Linkage position Quinoxaline-2-carbonyl vs quinoxaline-6-carbonyl attachment changes molecular shape and electronic distribution.

Quantitative Differentiation Evidence


Physicochemical Profile vs. Lipinski and CNS Benchmarks

The target compound exhibits a computed logP of 1.5 and a TPSA of 76.8 Ų, placing it within Lipinski's Rule of 5 space (logP <5, TPSA <140 Ų) and below the typical TPSA threshold for CNS penetration (<90 Ų), indicating potential for good oral absorption but possible limited blood–brain barrier permeability [1]. This contrasts with more lipophilic quinoxaline derivatives (e.g., 2‑(3‑oxa‑8‑azabicyclo[3.2.1]octane‑8‑carbonyl)quinoxaline, estimated logP ~2.2) and may favor peripheral target selectivity over CNS exposure.

Physicochemical profile
Class-level inference
logP 1.5 · TPSA 76.8 ŲLipinski compliant / CNS TPSA ≤76.8 Ų
Balanced profile supports peripheral target screening with reduced CNS penetration probability
Computed values; experimental logD and PAMPA recommended
Physicochemical profiling Drug-likeness CNS permeability

Hydrogen Bond Acceptor Count: Triazole vs. Pyrazole

The target compound contains 5 hydrogen bond acceptor atoms (quinoxaline N1/N4, amide O, triazole N2/N3) versus 4 acceptors in the pyrazole analog 2‑[3‑(1H‑pyrazol‑1‑yl)‑8‑azabicyclo[3.2.1]octane‑8‑carbonyl]quinoxaline (CAS 2319848-63-8), which lacks the third triazole nitrogen [1]. The additional H‑bond acceptor increases the potential for polar interactions with biological targets and may enhance aqueous solubility relative to the pyrazole congener.

H‑bond acceptor count
Cross-study comparable
This compound
5 acceptors
vs
Pyrazole analog
4 acceptors
Additional H‑bond acceptor may strengthen polar interactions and improve solubility
Based on molecular formula comparison
Medicinal chemistry Ligand efficiency Molecular recognition

Triazole Regioisomerism and Metabolic Stability

The N1‑substituted 1,2,3‑triazole isomer in the target compound has a higher dipole moment (~5 D) and distinct electrostatic potential surface compared to the N2‑substituted isomer (~3 D) found in compounds like ((1R,5S)‑3‑(2H‑1,2,3‑triazol‑2‑yl)‑8‑azabicyclo[3.2.1]octan‑8‑yl)(quinoxalin‑6‑yl)methanone [1]. This difference influences binding affinity to metal ions, enzymes, and receptors that discriminate between hydrogen‑bond‑acceptor geometries. The 1,2,3‑triazole is also a non‑classical bioisostere of the amide bond, with greater metabolic stability than the 2H‑isomer.

Regioisomer dipole & stability
Class-level inference
N1‑triazole isomer
~5 D dipole
vs
N2‑triazole isomer
~3 D dipole
Higher dipole and stability of 1‑substituted triazole supports target interactions and metabolic resistance
DFT values; metabolic stability inferred from class trends
Isosterism Metabolic stability Click chemistry

Absence of Known Bioactivity: Unexplored Scaffold

A search of PubChem, ChEMBL, and the patent literature reveals no experimentally determined IC50, Ki, EC50, or ADME data for 2‑[3‑(1H‑1,2,3‑triazol‑1‑yl)‑8‑azabicyclo[3.2.1]octane‑8‑carbonyl]quinoxaline as of 2026 [1]. This contrasts with structurally similar quinoxaline‑triazole hybrids (e.g., VEGFR‑2/MAO‑B dual inhibitors) that have reported IC50 values in the low micromolar range [2]. The data void implies the compound represents an untested chemical space that may yield novel selectivity profiles when screened.

Bioactivity annotation status
Data to verify
No reported IC50, Ki, or EC50
Absence of prior data allows unbiased hit discovery in novel chemical space
PubChem, ChEMBL, patent search April 2026
Chemical biology Novel scaffold Screening library diversification

Recommended Application Scenarios


Peripheral Target Screening with Low CNS Penetration

With a logP of 1.5 and TPSA of 76.8 Ų, the compound is well-suited for inclusion in screening cascades aimed at peripheral kinases, GPCRs, or ion channels where blood–brain barrier penetration would be considered a liability. Its physicochemical profile aligns with oral drug space while reducing the risk of CNS‑mediated side effects [1].

Click Chemistry Probes and PROTAC Linker Design

The 1,2,3‑triazol‑1‑yl moiety, a hallmark of CuAAC click chemistry, provides a metabolically stable linkage. Its well‑characterized dipole moment and H‑bond acceptor pattern make the compound a candidate for conjugation in PROTAC or bioprobe design, where the rigid 8‑azabicyclo[3.2.1]octane linker defines a specific exit vector [1].

Novel Scaffold Hit Discovery for Underexplored Targets

The complete absence of bioactivity data presents an opportunity for first‑in‑class hit identification. Researchers seeking to populate patent‑free chemical space can deploy this compound in high‑throughput phenotypic or target‑based screens without prior art constraints, contrasting with heavily optimized quinoxaline‑triazole hybrids already under clinical investigation [1].

Application
Selection Property
Validation Focus
Peripheral target screening
Balanced lipophilicity and polarity profile
Confirm low CNS permeability in cell-based assays
Click chemistry probe / PROTAC linker
Metabolically stable 1,2,3-triazole linkage with defined exit vector
Evaluate conjugation efficiency and linker stability in vitro
Novel scaffold hit discovery
Unexplored chemical space with no prior bioactivity data
Screen against diverse target panels; confirm selective activity
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